4-Chlorophenyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl sulfide
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Overview
Description
4-Chlorophenyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl sulfide is a synthetic organic compound with the molecular formula C18H14Cl2N2S It is characterized by the presence of a chlorophenyl group, a chloropyrimidinyl group, and a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl sulfide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the chlorinated pyrimidine with 4-chlorobenzyl mercaptan under basic conditions to form the desired sulfide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-purity reagents to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as iron powder in acidic conditions.
Substitution: The chlorinated aromatic rings can undergo nucleophilic aromatic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Iron powder, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-Chlorophenyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl sulfide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of sulfide-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industrial applications, this compound may be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl sulfide involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the sulfide linkage can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl ether
- 4-Chlorophenyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl amine
- 4-Chlorophenyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl ketone
Uniqueness
Compared to similar compounds, 4-Chlorophenyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl sulfide is unique due to its sulfide linkage, which can impart different chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-chloro-6-[(4-chlorophenyl)sulfanylmethyl]-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2S/c18-13-6-8-15(9-7-13)22-11-14-10-16(19)21-17(20-14)12-4-2-1-3-5-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRIEPUCMOLKEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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